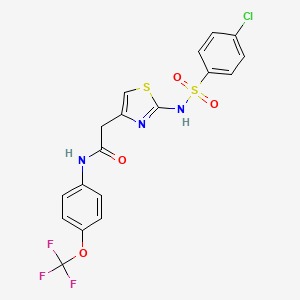

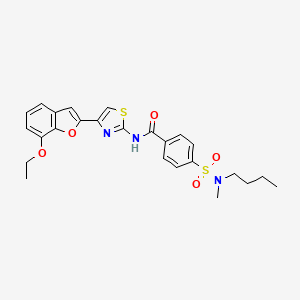

![molecular formula C21H27N5O4 B2523478 9-(2,5-二甲氧基苯基)-1,7-二甲基-3-丙基-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮 CAS No. 887696-02-8](/img/structure/B2523478.png)

9-(2,5-二甲氧基苯基)-1,7-二甲基-3-丙基-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .

Chemical Reactions Analysis

The Mannich reactions of uracil and 6-methyluracil with homoveratrylamine and 1-aryltetrahydroisoquinolines in EtOH and dioxane were studied . 5-[(2-Hydroxymethyl)-4,5-dimethoxyphenylethylamino)methyl]-6-methylpyrimidine-2,4 (1 H, 3 H )-dione was formed in EtOH in addition to the usual products (in dioxane) .

科学研究应用

合成与化学性质

- 合成与目标化学结构相关的衍生物一直是研究的重点,旨在了解导致各种嘌呤和嘧啶衍生物的化学反应和途径。例如,2-烷基或2-芳基-9-甲基-4,5-二氢-6H,8H-嘧啶并[1,2,3-cd]嘌呤-8,10(9H)-二酮的合成展示了创建此类化合物的复杂方法 (Ondrej imo, A. Rybár, J. Alföldi, 1995).

药理学评价

- 嘌呤和嘧啶衍生物的药理学特征已得到广泛研究,一些化合物对癌细胞系表现出有希望的抗增殖特性。例如,某些通过分子碘促进的反应合成的1,8-二氧代-八氢氧杂蒽在体外表现出显着的抗增殖特性 (Naveen Mulakayala et al., 2012).

新应用

- 探索这些化合物的应用新途径促进了潜在 pH 传感器和逻辑门的开发。嘧啶-邻苯二甲酰亚胺衍生物作为供体-π-受体化合物,在固态荧光发射和溶剂变色方面表现出有希望的结果,表明了开发比色 pH 传感器的潜在途径 (Han Yan et al., 2017).

生物活性

- 研究这些化合物的生物活性包括其潜在的抗炎作用。例如,基于2,3-二氢-6-羟基嘧啶并[2,1-f]嘌呤-4,8(1H,9H)-二酮环系的取代类似物已被合成,并显示在动物模型中表现出抗炎活性,突出了这些分子的治疗潜力 (J. Kaminski et al., 1989).

抗氧化性能

- 此外,合成和评估嘧啶[4,5-d]嘧啶衍生物的抗氧化活性证明了这些化合物的多种潜在应用。碘催化剂在合成过程中的有效性和某些衍生物作为抗氧化剂的有希望的活性进一步证明了这些化学结构的多功能性 (A. Cahyana, A. R. Liandi, M. Zaky, 2020).

作用机制

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

未来方向

属性

IUPAC Name |

9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4/c1-6-9-24-19(27)17-18(23(3)21(24)28)22-20-25(11-13(2)12-26(17)20)15-10-14(29-4)7-8-16(15)30-5/h7-8,10,13H,6,9,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAHDLMFTYRUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C=CC(=C4)OC)OC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B2523397.png)

![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2523403.png)

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523404.png)

![N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2523405.png)

![methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2523408.png)

![N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2523414.png)